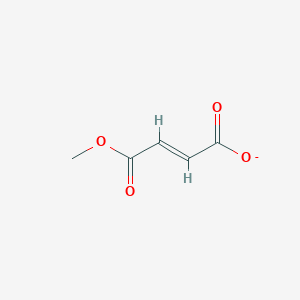

(E)-4-methoxy-4-oxobut-2-enoate

描述

Structure

3D Structure

属性

分子式 |

C5H5O4- |

|---|---|

分子量 |

129.09 g/mol |

IUPAC 名称 |

(E)-4-methoxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/p-1/b3-2+ |

InChI 键 |

NKHAVTQWNUWKEO-NSCUHMNNSA-M |

手性 SMILES |

COC(=O)/C=C/C(=O)[O-] |

规范 SMILES |

COC(=O)C=CC(=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Strategies for E 4 Methoxy 4 Oxobut 2 Enoate and Its Derivatives

Esterification Reactions

Esterification represents the most direct and widely employed approach for the synthesis of (E)-4-methoxy-4-oxobut-2-enoate. This involves the reaction of a carboxylic acid with an alcohol, in this case, (E)-but-2-enedioic acid and methanol (B129727).

The direct esterification of (E)-but-2-enedioic acid with methanol is a classic example of the Fischer-Speier esterification. google.compatsnap.commasterorganicchemistry.com This equilibrium reaction involves the treatment of the dicarboxylic acid with methanol, typically in excess, to favor the formation of the monoester. masterorganicchemistry.com The reaction is reversible and requires a catalyst to proceed at a reasonable rate. organic-chemistry.org The general reaction is as follows:

HOOC-CH=CH-COOH + CH₃OH ⇌ HOOC-CH=CH-COOCH₃ + H₂O

To drive the equilibrium towards the product side, an excess of methanol is often used, and the water formed during the reaction can be removed. google.com

To accelerate the esterification process, strong acid catalysts are commonly employed. These catalysts protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. patsnap.commasterorganicchemistry.com

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a frequently used catalyst for the synthesis of this compound. google.comresearchgate.net It is effective in promoting the reaction; however, its use can lead to the formation of by-products and presents challenges in terms of catalyst separation and corrosion. aurak.ac.ae The reaction conditions, such as temperature and catalyst concentration, are crucial for optimizing the yield of the desired monoester and minimizing the formation of the diester (dimethyl fumarate). researchgate.net

p-Toluenesulfonic Acid (p-TsOH): p-Toluenesulfonic acid is another effective and often preferred strong acid catalyst for esterification reactions. wikipedia.orgresearchgate.net It is a solid, which can simplify handling compared to liquid acids like sulfuric acid. wikipedia.org p-TsOH is known to be an "organic-soluble" strong acid, facilitating its use in various organic solvents. wikipedia.org It is utilized in both esterification and transesterification reactions. researchgate.netnih.gov

Table 1: Comparison of Acid Catalysts in Esterification

| Catalyst | Formula | Physical State | Key Advantages |

|---|---|---|---|

| Sulfuric Acid | H₂SO₄ | Liquid | Highly effective, low cost |

| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | Solid | Easier to handle, organic soluble |

For large-scale industrial production, continuous flow processes offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. google.comnih.gov The esterification of dicarboxylic acids can be efficiently performed in continuous flow reactors. google.com In such a setup, the reactants (fumaric acid and methanol) and the catalyst are continuously fed into a heated reactor, and the product stream is continuously withdrawn. nih.gov This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize the yield of this compound while minimizing the formation of dimethyl fumarate (B1241708). The use of solid acid catalysts is particularly advantageous in flow chemistry as they can be packed into a column (packed-bed reactor), simplifying catalyst separation and reuse.

Alternative Synthetic Routes

While esterification is the dominant method, alternative synthetic strategies can be envisaged for the preparation of this compound and its derivatives. These routes may offer advantages in terms of starting material availability or the avoidance of certain reaction conditions.

A plausible, though less documented, approach involves the reaction between a derivative of methoxyacetic acid and methyl vinyl ketone. This strategy would likely proceed through a Michael-type addition. In a hypothetical scenario, the enolate of a methoxyacetyl derivative could act as a nucleophile, attacking the β-carbon of methyl vinyl ketone. Subsequent chemical transformations would be required to yield the final product. The synthesis of β-keto esters from ketones and various acylating agents is a well-established field, often involving the generation of an enolate which then reacts with an electrophile. organic-chemistry.orgnih.gov While a direct reaction between methoxyacetic acid and methyl vinyl ketone to form this compound is not a standard named reaction, the principles of enolate chemistry and conjugate addition provide a theoretical basis for such a transformation.

The oxidation of a suitable precursor, such as a hypothetical "methyl vinyl glycolate," could potentially yield this compound. The term "methyl vinyl glycolate" is not a standard chemical name, but it could be interpreted as an ester of glycolic acid containing a vinyl group. The selective oxidation of a primary alcohol to a carboxylic acid is a common transformation in organic synthesis. For instance, the oxidation of glycols can lead to various products, including carboxylic acids, depending on the oxidizing agent and reaction conditions. youtube.comrsc.org The oxidation of ethylene (B1197577) glycol to glycolic acid has been studied using various catalytic systems. nih.govijtrd.com If a precursor containing a primary alcohol and a protected α,β-unsaturated ester moiety were available, its oxidation could provide a route to the target molecule. The oxidation of vinyl ethers can also lead to the cleavage of the double bond or other transformations, suggesting that the stability of the vinyl group under oxidative conditions would be a critical factor. researchgate.net

Nucleophilic Addition Reactions

The electrophilic nature of the carbon-carbon double bond in this compound, also known as monomethyl fumarate (MMF), and its parent diester, dimethyl fumarate (DMF), makes them highly susceptible to nucleophilic attack. This reactivity is primarily due to the electron-withdrawing effect of the adjacent ester group(s), which polarizes the alkene and facilitates conjugate addition reactions. The most prominent of these is the Michael addition, a versatile method for forming carbon-carbon and carbon-heteroatom bonds.

The general mechanism of a Michael addition to a fumarate derivative involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system. The nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the final addition product. youtube.comyoutube.com This reaction is fundamental in various chemical and biological processes. For instance, the reaction of DMF with the thiol group of cysteine residues in proteins is a key aspect of its biological activity. nih.gov

A variety of nucleophiles can be employed in these additions, including amines, thiols, and stabilized carbanions. Amines, for example, readily add to the activated double bond to form β-amino acid derivatives. youtube.com The reaction is often catalyzed by the amine itself or other bases.

Another significant nucleophilic addition is the Baylis-Hillman reaction. This reaction involves the coupling of an activated alkene with an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine (e.g., DABCO) or a phosphine. wikipedia.orgnrochemistry.com The process creates a new stereocenter and results in a densely functionalized allylic alcohol product, providing a powerful tool for complex molecule synthesis. wikipedia.orgnrochemistry.comorganic-chemistry.org The mechanism starts with the addition of the nucleophilic catalyst to the activated alkene, generating a zwitterionic enolate, which then attacks the aldehyde. nrochemistry.comorganic-chemistry.org

The table below summarizes representative nucleophilic addition reactions involving fumarate derivatives.

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Nucleophile | Catalyst/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Dimethyl fumarate | Glutathione (thiol) | Physiological pH | Glutathione-S-yl-succinate | - | nih.gov |

| α,β-unsaturated ketone | Amine | Methanol | β-amino ketone | - | youtube.com |

| Activated Alkene | Aldehyde | DABCO (tertiary amine) | Allylic alcohol | High | nrochemistry.comorganic-chemistry.org |

Friedel-Crafts Reactions for Analogues

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the attachment of substituents to aromatic rings. wikipedia.org While direct Friedel-Crafts reaction on this compound is not typical, the acylation of aromatic compounds with maleic anhydride (B1165640) or its derivatives is a powerful strategy for synthesizing analogues of the target compound. wikipedia.orgrsc.orgsigmaaldrich.com This electrophilic aromatic substitution reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile from an acyl halide or anhydride. rsc.orgsigmaaldrich.com

A key example is the synthesis of aryl-substituted keto-enoic acids, which are direct structural analogues of this compound. In these syntheses, an electron-rich aromatic compound (arene) reacts with maleic anhydride in the presence of a Lewis acid. The reaction introduces a 3-carboxyacryloyl group (-CO-CH=CH-COOH) onto the aromatic ring, forming a but-2-enoic acid derivative.

For instance, the reaction of veratrole with maleic anhydride via a Friedel-Crafts acylation yields 4-(3,4-dimethoxy-phenyl)-4-oxo-but-2-enoic acid. rsc.org This product shares the core but-2-enoic acid structure with monomethyl fumarate, but is functionalized with a dimethoxyphenyl group. Such analogues are valuable in the exploration of structure-activity relationships for various applications. The reaction conditions, particularly the choice of solvent and catalyst, can significantly influence the yield and regioselectivity of the acylation. cdnsciencepub.comscirp.org

The versatility of this approach extends to the modification of polymers containing aromatic moieties. For example, syndiotactic polystyrene can be functionalized via Friedel-Crafts acylation with maleic anhydride, introducing carboxylic acid and double bond functionalities onto the polymer's pendant phenyl groups. researchgate.net This demonstrates the utility of the reaction in creating macromolecular analogues.

The table below provides examples of Friedel-Crafts reactions used to generate analogues of this compound.

Table 2: Examples of Friedel-Crafts Reactions for Analogue Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Veratrole | Maleic anhydride | AlCl₃ | 4-(3,4-dimethoxy-phenyl)-4-oxo-but-2-enoic acid | - | rsc.org |

| Hydroquinone ethers | Dichloromaleic anhydride | AlCl₃/NaCl melt | Dihalonaphthazarins | Up to 97% | cdnsciencepub.com |

| Anisole | Acetic anhydride | Mordenite zeolite | 4-Methoxyacetophenone | >99% | scirp.org |

Chemical Reactivity and Reaction Mechanisms of E 4 Methoxy 4 Oxobut 2 Enoate

Electrophilic and Nucleophilic Character

The reactivity of (E)-4-methoxy-4-oxobut-2-enoate is characterized by the interplay of its electrophilic and nucleophilic centers, primarily arising from its α,β-unsaturated carbonyl system.

α,β-Unsaturated Carbonyl System Reactivity

The defining feature of this compound is its α,β-unsaturated carbonyl system, where a carbon-carbon double bond is conjugated with a carbonyl group. wikipedia.org This conjugation results in the delocalization of electron density, creating electrophilic sites at both the carbonyl carbon and the β-carbon. wikipedia.orglibretexts.org This electronic arrangement makes the molecule susceptible to attack by nucleophiles at either of these positions. wikipedia.org The reactivity of such systems is a cornerstone of many organic reactions, allowing for the formation of a wide array of products. rsc.org

Nucleophilic Addition Reactions

Due to its electrophilic nature, this compound readily undergoes nucleophilic addition reactions. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition). libretexts.org The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions. libretexts.org

Strong nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, directly attacking the carbonyl carbon. libretexts.org In contrast, weaker nucleophiles, like amines and thiols, typically favor the 1,4-addition pathway, also known as the Michael addition. rsc.orgvulcanchem.com This reaction is particularly significant in biological contexts, as it allows the molecule to react with thiol groups in proteins. nih.gov For instance, it can react with benzylamine (B48309) to form 4-methoxy-4-(benzylamino)butanoate. vulcanchem.com

Table 1: Nucleophilic Addition Reactions of this compound

| Nucleophile | Type of Addition | Product |

|---|---|---|

| Grignard Reagents | 1,2-Addition | Tertiary Alcohol |

| Amines (e.g., Benzylamine) | 1,4-Addition (Michael Addition) | β-Amino Ester |

| Thiols | 1,4-Addition (Michael Addition) | β-Thioether Ester |

| Enolates | 1,4-Addition (Michael Addition) | 1,5-Dicarbonyl Compound |

Electrophilic Nature in Biological Systems

The electrophilic character of this compound is central to its biological activity. nih.gov It is the active metabolite of dimethyl fumarate (B1241708) and diroximel fumarate. wikipedia.org In biological systems, it can react with nucleophilic groups present in biomolecules. A key interaction is its reaction with thiol groups, particularly those of cysteine residues in proteins like Keap1. nih.gov This interaction leads to the activation of the Nrf2 antioxidant response pathway, which is believed to be a primary mechanism of its therapeutic effects. wikipedia.orgnih.gov This pathway helps protect against oxidative damage and inflammation. wikipedia.orgnih.gov

Transformational Reactions

Beyond nucleophilic additions, this compound can undergo various transformational reactions, including oxidation and reduction, leading to a range of different products.

Oxidation Pathways and Products

This compound can be oxidized to form the corresponding carboxylic acids. The double bond and the ester group are potential sites for oxidation. Under controlled conditions, oxidation can lead to the formation of more complex molecules. For example, some sources indicate that controlled oxidation can yield ketones. evitachem.com The specific products formed will depend on the oxidizing agent used and the reaction conditions.

Reduction Processes and Corresponding Alcohol Formation

Reduction of this compound can also yield different products depending on the reducing agent and conditions. Catalytic hydrogenation can reduce the carbon-carbon double bond, the carbonyl group, or both. wikipedia.org Selective reduction of the ester group can lead to the formation of the corresponding alcohol. evitachem.com For instance, the keto group can be reduced to a hydroxyl group, forming an alcohol. This transformation is a common reaction in organic synthesis, allowing for the conversion of esters to alcohols.

Table 2: Transformational Reactions of this compound

| Reaction Type | Reagent/Condition | Product |

|---|---|---|

| Oxidation | Oxidizing Agent | Carboxylic Acid/Ketone evitachem.com |

| Reduction | Reducing Agent (e.g., NaBH₄, LiAlH₄) | Alcohol evitachem.com |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd, Pt, Ni) | Saturated Ester/Alcohol |

Nucleophilic Substitution Reactions of Ester and Methoxy (B1213986) Groups

This compound, as a "Michael acceptor," is susceptible to nucleophilic attack. pnas.orgnih.gov Nucleophiles can react at the electrophilic centers of the molecule, primarily at the carbonyl carbon of the ester and the β-carbon of the α,β-unsaturated system, a process known as Michael or conjugate addition. masterorganicchemistry.comlibretexts.org

The ester group can undergo nucleophilic acyl substitution. masterorganicchemistry.com In this two-step addition-elimination mechanism, a nucleophile first attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the methoxy group is eliminated as a leaving group, resulting in a new carbonyl compound. The equilibrium of this reaction favors the formation of the weaker base. masterorganicchemistry.com

While direct nucleophilic substitution at the sp²-hybridized vinylic carbon bearing the methoxy group is generally challenging, vinylogous nucleophilic substitution can occur. In this process, the nucleophile attacks the β-carbon, and through resonance, the reaction can be conceptualized as a substitution at the ester group, a phenomenon known as the principle of vinylogy. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder)

This compound and its close analog, dimethyl fumarate, are effective dienophiles in Diels-Alder reactions due to their electron-withdrawing ester groups that activate the double bond. youtube.comresearchgate.net The [4+2] cycloaddition involves the reaction of the dienophile with a conjugated diene, such as furan (B31954) or cyclopentadiene (B3395910), to form a six-membered ring. researchgate.netnih.govyoutube.com

The stereochemistry of the dienophile is retained in the product. For instance, the E configuration of this compound leads to a trans relationship of the substituents on the corresponding carbons in the resulting cyclohexene (B86901) ring. lookchem.com The reaction proceeds through a concerted mechanism, where three C-C pi bonds are broken, and two new C-C sigma bonds and one new C-C pi bond are formed. researchgate.net The presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerates the reaction. researchgate.net

| Diene | Dienophile | Product |

| Furan | This compound | 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate derivative |

| Cyclopentadiene | Dimethyl fumarate | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate derivative |

This table illustrates typical Diels-Alder reactions involving furan and cyclopentadiene as dienes with fumarate-type dienophiles.

Aldol (B89426) Reactions

While this compound itself does not possess α-hydrogens to form an enolate, it can act as an electrophilic acceptor in crossed Aldol-type reactions. pitt.edulibretexts.org In such a reaction, an enolate generated from another carbonyl compound (like a ketone or aldehyde) can add to the carbonyl group of the ester in a 1,2-addition, or more commonly, to the β-carbon in a 1,4-conjugate addition (Michael addition). masterorganicchemistry.comlibretexts.orgyoutube.com

The general mechanism for a Michael-type aldol addition involves the nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated ester. This forms a new enolate intermediate, which is then protonated during workup to yield the final product. masterorganicchemistry.comlibretexts.org The reaction is thermodynamically driven by the formation of a strong C-C single bond at the expense of a weaker C-C pi bond. libretexts.org

Saponification of Ester Derivatives

The ester group in this compound can be hydrolyzed under basic conditions, a process known as saponification. masterorganicchemistry.com This reaction is effectively an irreversible nucleophilic acyl substitution initiated by the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. acs.org

The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) ion. The methoxide, being a strong base, then deprotonates the newly formed carboxylic acid, driving the reaction to completion. acs.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the corresponding carboxylic acid. The kinetics of saponification for related diesters, such as diethyl adipate, have been shown to follow second-order rate laws. core.ac.ukumich.eduresearchgate.netresearchgate.net

Photochemistry and Isomerization Dynamics

The photochemical behavior of this compound is characterized by its ability to undergo cis-trans isomerization upon absorption of light.

Cis-Trans Isomerization Mechanisms on Triplet Excited State Surfaces

The E to Z (trans to cis) isomerization of fumarates can be efficiently achieved through photosensitization, which populates the triplet excited state. nih.govacs.org Upon absorption of energy from a photosensitizer, the (E)-isomer is promoted from its ground singlet state (S₀) to the first triplet state (T₁). On the T₁ potential energy surface, the barrier to rotation around the central carbon-carbon bond is significantly lower than in the ground state.

Rotation leads to a perpendicular geometry, which is a minimum on the triplet surface. From this perpendicular state, the molecule can decay back to the ground state (S₀) as either the E or Z isomer. nih.gov The ratio of the isomers in the photostationary state is influenced by the triplet energies of both isomers and the efficiency of intersystem crossing. nih.govresearchgate.net For fumarates, the triplet energy of the E isomer is typically lower than that of the corresponding Z isomer (maleate), which can influence the dynamics of the isomerization process. nih.gov

| Isomer | Calculated Triplet Energy (kJ mol⁻¹) |

| Dimethyl Fumarate (E) | 282 |

| Dimethyl Maleate (Z) | 303 |

This table shows a comparison of calculated triplet energies for dimethyl fumarate and dimethyl maleate, highlighting the energy difference that drives isomerization selectivity. nih.gov

Formation and Decay of Triplet Biradicals

The perpendicular geometry adopted by the molecule in the triplet excited state is often described as a 1,2-biradical. lookchem.com In this state, the two p-orbitals of the original pi bond are orthogonal to each other, and each contains one unpaired electron. These triplet biradicals are transient intermediates with lifetimes that can be influenced by the solvent and molecular structure. osti.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the structure and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR spectroscopy is instrumental in determining the arrangement of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. pressbooks.puborganicchemistrydata.org For (E)-4-methoxy-4-oxobut-2-enoate, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present.

The protons of the methyl group (CH₃) attached to the oxygen atom are shielded and typically appear at a lower chemical shift. In contrast, the vinyl protons (H-C=C-H) are deshielded due to the electron-withdrawing effects of the carbonyl groups and the double bond, causing them to resonate at a higher chemical shift. libretexts.orgyoutube.com The trans-configuration of the double bond is confirmed by the large coupling constant (J-value) between the two vinyl protons.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methoxy (B1213986) Protons (-OCH₃) | 3.7-3.8 | Singlet | N/A |

| Vinylic Protons (-CH=CH-) | 6.8-7.0 | Doublet | ~16 |

This table provides typical ¹H NMR data for this compound and its derivatives.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides valuable insights into the carbon skeleton of a molecule. ucl.ac.uk In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.

The carbon atoms of the two carbonyl groups (C=O) are significantly deshielded and appear at the downfield end of the spectrum. The vinylic carbons of the double bond also show characteristic chemical shifts, influenced by their position relative to the ester and carboxylic acid functionalities. The carbon of the methoxy group (-OCH₃) is found at a much higher field.

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Methoxy Carbon (-OCH₃) | ~52 |

| Vinylic Carbons (-CH=CH-) | 130-145 |

| Carbonyl Carbon (Ester, -COO-) | 165-167 |

| Carbonyl Carbon (Carboxylate, -COO⁻) | 168-170 |

This table presents characteristic ¹³C NMR chemical shifts for this compound.

Multinuclear NMR (e.g., ¹¹⁹Sn NMR for Organotin Complexes)

While not directly applicable to this compound itself, multinuclear NMR techniques like ¹¹⁹Sn NMR are crucial for characterizing its organotin complexes. Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly used due to its higher sensitivity. huji.ac.il

When this compound acts as a ligand and coordinates to a tin center, the chemical shift of the ¹¹⁹Sn nucleus provides information about the coordination number and geometry of the tin atom. nih.gov The coupling between the tin nucleus and the protons of the ligand can also be observed, offering further structural details. The chemical shift range for organotin compounds is very wide, allowing for the differentiation of various structural motifs. huji.ac.il

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying functional groups in a molecule based on their characteristic absorption of infrared radiation. The FTIR spectrum of this compound displays several key absorption bands.

A strong and broad absorption band is typically observed in the region of 3500-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibrations of both the ester and carboxylic acid groups give rise to intense, sharp peaks in the range of 1720-1680 cm⁻¹. The C=C stretching of the alkene group appears around 1640 cm⁻¹. The C-O stretching vibrations of the ester and carboxylic acid are found in the 1300-1000 cm⁻¹ region.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3500-2500 (broad) |

| Ester & Carboxylic Acid | C=O Stretch | 1720-1680 |

| Alkene | C=C Stretch | ~1640 |

| Ester & Carboxylic Acid | C-O Stretch | 1300-1000 |

This table summarizes the main FTIR absorption bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

For this compound, the presence of a conjugated system, consisting of the C=C double bond and the two C=O groups, gives rise to characteristic electronic transitions. The most prominent absorption is the π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org This transition typically occurs in the ultraviolet region. The presence of non-bonding electrons on the oxygen atoms also allows for n → π* transitions, which are generally weaker and occur at longer wavelengths. libretexts.org The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent. wikipedia.org

Conjugation and Electronic Transitions Analysis

The presence of a conjugated system, where alternating single and double bonds create a delocalized system of π-electrons, is a defining feature of this compound. This conjugation involves the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the ester. This structural characteristic significantly influences the molecule's electronic properties and its interaction with electromagnetic radiation.

The delocalized π-electrons in the conjugated system can be excited to higher energy levels by absorbing ultraviolet (UV) or visible light. These electronic transitions are typically π → π* transitions, where an electron moves from a π bonding orbital to a π* antibonding orbital. The specific wavelength of maximum absorption (λmax) is characteristic of the extent of conjugation and the presence of other functional groups. For α,β-unsaturated esters like this compound, these transitions occur in the UV region of the electromagnetic spectrum.

The analysis of these electronic transitions is a key aspect of its characterization. The position and intensity of the absorption bands in the UV-Vis spectrum provide valuable information about the electronic structure of the molecule. For instance, the presence of an electron-withdrawing oxo group influences the energy of the electronic transitions.

DNA Interaction Studies using UV-Vis Spectroscopy

The interaction of small molecules with deoxyribonucleic acid (DNA) is a critical area of study in medicinal chemistry and molecular biology. UV-Vis spectroscopy is a fundamental technique used to investigate these interactions. When a small molecule like this compound interacts with DNA, changes in the UV-Vis absorption spectrum of either the molecule or the DNA can be observed.

These spectral changes can manifest as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), as well as a red or blue shift in the λmax. nih.gov Hypochromism often suggests an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix, leading to a stabilization of the helix. nih.gov Conversely, hyperchromism can indicate electrostatic or groove binding, or even disruption of the DNA secondary structure. nih.gov

By systematically titrating a solution of this compound with increasing concentrations of DNA and monitoring the changes in the UV-Vis spectrum, a binding constant (Kb) can be determined. This constant provides a quantitative measure of the strength of the interaction between the molecule and DNA. Such studies are crucial for understanding the potential biological activity of the compound.

Competitive displacement assays using fluorescent dyes like ethidium (B1194527) bromide (EB), a known DNA intercalator, can further elucidate the binding mode. nih.govnih.gov A decrease in the fluorescence of an EB-DNA complex upon the addition of the test compound suggests that it is displacing EB, indicating an intercalative binding mechanism. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and confirming the molecular formula of a compound. In high-resolution mass spectrometry (HRMS), the mass of the molecule is measured with very high accuracy, allowing for the unambiguous determination of its elemental composition.

For this compound, the expected monoisotopic mass can be precisely calculated from its molecular formula. The experimentally determined mass from an HRMS analysis should match this theoretical value within a very small margin of error (typically in the parts-per-million range). This provides strong evidence for the compound's identity.

The molecular formula for the neutral form of this compound is C5H6O4. molport.com However, depending on the ionization technique used in the mass spectrometer, the compound may be observed as its corresponding ion. For example, in its deprotonated form, the molecular formula is C5H5O4-. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 129.09 g/mol | PubChem |

| Exact Mass | 129.01878364 Da | PubChem |

This data is computed by PubChem and provides theoretical values for the compound. nih.gov

X-ray Crystallography

X-ray crystallography is a powerful technique that provides detailed three-dimensional information about the arrangement of atoms within a crystal. This method is unparalleled in its ability to determine the precise solid-state geometry of a molecule.

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed to determine the electron density distribution within the crystal. From this electron density map, the positions of the individual atoms can be determined with high precision.

The resulting crystallographic data includes the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). This information allows for the construction of a detailed three-dimensional model of the molecule as it exists in the solid state. This model reveals the conformation of the molecule, including the planarity of the conjugated system and the orientation of the methoxy group.

The three-dimensional model obtained from X-ray crystallography allows for a detailed analysis of the molecule's internal geometry. This includes the precise measurement of all bond lengths and bond angles. These experimental values can be compared with theoretical values from computational models to gain a deeper understanding of the molecule's structure and bonding.

Furthermore, the crystal structure reveals how the molecules are packed together in the solid state. This packing is governed by intermolecular forces, also known as supramolecular interactions. These can include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. The study of how molecules assemble in the crystalline state provides insights into crystal engineering and the design of new materials with specific properties.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of (E)-4-methoxy-4-oxobut-2-enoate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine its optimized geometry and electronic properties. ajchem-a.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com

A Molecular Electrostatic Potential (MEP) map can also be generated, which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov In this compound, the electron-rich regions (negative potential), susceptible to electrophilic attack, are expected around the oxygen atoms of the carboxyl and ester groups. In contrast, the electron-deficient regions (positive potential) are located around the hydrogen atoms. nih.gov

Table 1: Representative Electronic Properties from DFT Calculations Below is a table of typical electronic properties that would be determined through DFT analysis.

| Property | Description | Representative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | ~ -6.6 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | ~ -2.1 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | ~ 4.5 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | ~ 3.3 D |

| Electronegativity (χ) | The ability of an atom to attract shared electrons. | Calculated from HOMO/LUMO |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Calculated from HOMO/LUMO |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Calculated from HOMO/LUMO |

Note: The values presented are representative and based on DFT studies of similar organic molecules. ajchem-a.com

The biological activity of this compound is critically dependent on its (E)-configuration around the carbon-carbon double bond. nih.govnih.gov Conformational analysis, studied computationally, explores the different spatial arrangements of a molecule that arise from the rotation around its single bonds. For this compound, key rotations exist around the C-C single bond adjacent to the double bond and the C-O bond of the ester group.

Computational studies on related molecules, such as methacrylic acid, have calculated the rotational barriers for these types of bonds. The barrier for rotation around the C-C single bond is typically in the range of 4-6 kcal/mol, while the torsional barrier for the C-O bond within the carboxylic acid group is significantly higher, around 13 kcal/mol. researchgate.net These barriers determine the relative populations of different conformers at a given temperature. The planarity of the molecule is favored due to the conjugated π-system, and stereoelectronic effects, such as the interactions between orbitals of adjacent atoms, play a role in stabilizing the preferred conformations.

Table 2: Typical Rotational Barriers for Related Structures

| Bond of Rotation | Molecule Type | Calculated Rotational Barrier (kcal/mol) |

| C-C (single bond) | α,β-Unsaturated Acid | 4 - 6 |

| C-O (acid) | Carboxylic Acid | ~13 |

| C-N (amide) | α,β-Unsaturated Amide | ~22 |

Source: Based on data from studies on acrylic and methacrylic acids and their amides. researchgate.net

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometric parameters. researchgate.net For this compound, exploring the PES is crucial for understanding its reactivity and isomerization pathways. A key feature of the PES would be the energy landscape for the isomerization from the biologically active (E)-isomer to the (Z)-isomer (monomethyl maleate).

Studies on the related dimethyl fumarate (B1241708) show that the (E)-isomer is more stable than the (Z)-isomer. The PES would reveal the transition state for this isomerization, which involves rotation around the C=C double bond. The energy barrier for this process is typically high but can be lowered by catalysts or photochemical excitation. The PES for the fumarate addition reaction, a key step in the anaerobic biodegradation of certain hydrocarbons, has been studied computationally, demonstrating how pre- and post-reaction complexes modify the energy landscape and influence reaction kinetics. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. youtube.com While specific MD simulation studies for this compound are not widely published, the technique offers significant potential for understanding its behavior in a biological context.

MD simulations can model the compound in an aqueous solution, providing insights into its solvation, conformational flexibility, and interactions with water molecules. researchgate.net Furthermore, simulations can be used to study the dynamic interactions between this compound and its protein targets. For example, MD simulations of the related fumarate molecule with the enzyme fumarate hydratase have been used to understand conformational stability and binding. nih.gov Such simulations can reveal how the ligand binds, the stability of the protein-ligand complex, and the role of specific amino acid residues and water molecules in the binding process.

Table 3: Potential Insights from Molecular Dynamics Simulations of this compound

| Area of Investigation | Potential Findings |

| Solvation | Preferred hydration sites, structure of the solvation shell, and diffusion in water. |

| Conformational Dynamics | Time-dependent changes in dihedral angles, flexibility of the molecule, and transitions between conformational states. |

| Protein-Ligand Binding | Stability of the binding pose over time, key intermolecular interactions (hydrogen bonds, hydrophobic contacts), and conformational changes in the protein upon binding. |

| Binding Free Energy | Calculation of the free energy of binding to a protein target, providing a more rigorous estimate of affinity than docking scores alone. |

In Silico Studies of Molecular Interactions

The therapeutic effects of this compound are mediated by its interaction with specific protein targets. In silico methods, particularly molecular docking, are used to predict and analyze these interactions. nih.govresearchgate.net

A primary target of this compound is the Kelch-like ECH-associated protein 1 (Keap1). nih.govebi.ac.uk this compound is an electrophilic species that can react with nucleophilic cysteine residues on Keap1. This covalent modification leads to the activation of the Nrf2 transcription factor, a key regulator of cellular antioxidant responses. nih.govnih.gov Docking studies on dimethyl fumarate and other analogs with Keap1 have identified multiple binding sites, including the Nrf2-binding region. nih.gov

A crystal structure of this compound (MMF) covalently bound to human glyceraldehyde-3-phosphate dehydrogenase (GAPDH), another identified target, has been resolved. researchgate.net This structure provides definitive evidence of its binding mode. MMF forms a covalent bond with the catalytic cysteine residue, Cys152. This modification blocks the binding of the NAD+ co-substrate through steric hindrance, thereby inhibiting the enzyme's catalytic activity. researchgate.net

Table 4: Molecular Interactions of this compound with Protein Targets

| Target Protein | Interacting Residue(s) | Type of Interaction | Consequence of Interaction |

| GAPDH | Cys152 | Covalent Adduct (Michael Addition) | Inhibition of enzymatic activity. researchgate.net |

| Keap1 | Cys151, other reactive cysteines | Covalent Adduct (Michael Addition) (Inferred) | Disruption of Keap1-Nrf2 interaction, activation of Nrf2 pathway. nih.govnih.gov |

Comparative Reactivity and Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of fumarate esters is a key area of investigation for developing new therapeutic agents. nih.gov The biological activity of these compounds is largely attributed to their nature as Michael acceptors, allowing them to react with soft nucleophiles like cysteine thiols in proteins. researchgate.net

Comparative studies between different fumarate esters have provided valuable insights. For instance, a study comparing dimethyl fumarate (DMF) and monoethyl fumarate (MEF) demonstrated that they have different potencies in modifying Keap1, activating the Nrf2 pathway, and depleting glutathione. nih.govplos.org DMF showed a more robust modification of Keap1 cysteine residues compared to MEF. nih.govplos.org This suggests that the nature of the ester group significantly influences the compound's reactivity and biological effects. The smaller methyl group in DMF (and by extension, in MMF) may result in less steric hindrance, allowing for more efficient interaction with target cysteines compared to the larger ethyl group in MEF.

This compound is the primary active metabolite of both dimethyl fumarate (DMF) and the newer drug diroximel fumarate (DRF). frontiersin.orgmdpi.com The fact that these prodrugs are converted to MMF, which then exerts the therapeutic effect, underscores the central importance of the monomethyl ester structure for activity. ebi.ac.uknih.gov The development of hybrid molecules incorporating the fumarate scaffold continues to be an active area of research, aiming to enhance efficacy and target specificity. nih.govresearchgate.net

Applications in Organic Synthesis and Material Science

Role as a Synthetic Building Block

(E)-4-methoxy-4-oxobut-2-enoate serves as a fundamental component in the synthesis of more complex chemical structures. Its reactivity is primarily centered around the conjugated double bond and the ester functional group, which allow for a variety of addition and substitution reactions.

As a versatile intermediate, this compound is utilized in the creation of intricate organic molecules. The presence of both an electrophilic double bond and an ester group allows it to participate in a variety of chemical reactions, including Michael additions and cycloadditions. These reactions are fundamental in synthetic organic chemistry for constructing carbon-carbon and carbon-heteroatom bonds, which are the backbone of more complex molecular architectures. For instance, its derivatives can be used to generate chiral γ-keto esters with high enantioselectivity through asymmetric catalysis, a critical process in the synthesis of stereochemically defined molecules.

The utility of this compound as a synthetic intermediate is particularly pronounced in the pharmaceutical industry. It is a key component in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is the active metabolite of dimethyl fumarate (B1241708) and diroximel fumarate, which are medications used in the treatment of relapsing forms of multiple sclerosis. wikipedia.orgnih.govnih.govresearchgate.net It is also used in therapies for psoriasis. nih.gov The compound's structure is a precursor to drugs that can include antihistamines and antifungal agents.

In the realm of agrochemicals, while direct applications are less documented, its parent compounds, maleic and fumaric acid, are precursors to substances like insecticides, herbicides, and fungicides. The chemical reactivity of this compound makes it a suitable starting material for the synthesis of a variety of agrochemical compounds.

Below is a table summarizing some of the pharmaceutical applications of this compound and its prodrugs.

| Drug Name (Prodrug) | Active Metabolite | Therapeutic Area |

| Tecfidera® (Dimethyl Fumarate) | Monomethyl Fumarate | Multiple Sclerosis |

| Vumerity™ (Diroximel Fumarate) | Monomethyl Fumarate | Multiple Sclerosis |

| Bafiertam™ | Monomethyl Fumarate | Multiple Sclerosis |

| Fumaderm® (Dimethyl Fumarate and monoethyl fumarate salts) | Monomethyl Fumarate | Psoriasis |

Macrolactones, which are macrocyclic compounds containing a lactone (cyclic ester) group, are an important class of natural products and synthetic compounds with a wide range of biological activities, including antibiotic and immunosuppressive properties. The synthesis of these large-ring structures is a significant challenge in organic chemistry. Building blocks with specific functionalities that can undergo cyclization reactions are essential for their construction. While direct utilization of this compound in the synthesis of macrolactones is not extensively documented in publicly available literature, its chemical nature as a bifunctional molecule makes it a plausible candidate for such applications. Its ester group could be involved in transesterification reactions, and the carbon-carbon double bond can be functionalized to introduce other reactive groups necessary for macrocyclization.

Heterocyclic compounds, which contain rings with at least one heteroatom, are ubiquitous in medicinal chemistry. Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. This compound, as an α,β-unsaturated ester, can act as a synthetic equivalent of a 1,3-dicarbonyl compound. The reaction would proceed through an initial Michael addition of the hydrazine to the double bond, followed by an intramolecular cyclization and dehydration to form the pyrazole (B372694) ring. The general scheme for this reaction is depicted below.

Reaction Scheme for Pyrazole Synthesis

This compound + Hydrazine → Substituted Pyrazole

This synthetic strategy allows for the creation of a variety of substituted pyrazoles by using different hydrazine derivatives.

α,β-Unsaturated aldehydes are highly reactive and useful building blocks in organic synthesis, particularly in reactions like the Diels-Alder and Michael addition. However, their high reactivity can sometimes lead to undesired side reactions or polymerization. In such cases, less reactive surrogates are employed to achieve better control and selectivity.

This compound can be considered a potential surrogate for an α,β-unsaturated aldehyde in certain catalytic reactions. The ester group is less electron-withdrawing than an aldehyde group, which moderates the reactivity of the double bond. This can be advantageous in reactions where a milder electrophile is required to achieve high selectivity, particularly in asymmetric catalysis where the catalyst's interaction with the substrate is crucial for stereochemical control. Following the desired transformation, the ester group can potentially be reduced to an aldehyde if needed.

Applications in Polymer Science

In the field of material science, this compound and its derivatives are used in the synthesis of polymers with specific properties. Its ability to undergo polymerization and copolymerization makes it a valuable monomer.

One notable application is in the formulation of toner resins for printers and copiers. For example, bisphenol-A fumarate polyester (B1180765) resins, which can be synthesized using fumarate derivatives like this compound, are used in toner formulations that exhibit good fusion properties and high resolution. ulprospector.com

Furthermore, polymer-conjugated derivatives of monomethyl fumarate have been developed. google.com These polymer-drug conjugates can be designed to have modified pharmacokinetic properties, such as altered solubility, stability, and release profiles of the active pharmaceutical ingredient. Examples of polymers that can be conjugated with monomethyl fumarate include polyethylene (B3416737) glycol (PEG), polylactic acid (PLA), and polycaprolactone (B3415563) (PCL). google.com

The table below lists some of the polymers that can be synthesized or modified using this compound.

| Polymer Type | Application |

| Bisphenol-A Fumarate Polyester Resins | Toner and developer formulations ulprospector.com |

| Polyethylene Glycol (PEG) Conjugates | Drug delivery systems google.com |

| Poly(lactic acid) (PLA) Conjugates | Biodegradable plastics, drug delivery google.com |

| Poly(caprolactone) (PCL) Conjugates | Biodegradable polyesters, medical devices google.com |

Catalytic Applications (e.g., Organotin Compounds)

This compound, a monomethyl ester of fumaric acid, serves as a precursor or ligand in the formation of various organotin(IV) carboxylates. These resulting organotin compounds are of significant interest due to their diverse catalytic activities in industrial and synthetic chemistry. The catalytic prowess of these compounds often stems from the Lewis acidic nature of the tin(IV) center, which can activate substrates in a variety of chemical transformations. rjpbcs.comrsc.org

Organotin(IV) compounds are recognized for their utility as catalysts in processes like esterification, transesterification, and polymerization, valued for their thermal stability which prevents decomposition at high temperatures. rjpbcs.comresearchgate.net The synthesis of organotin derivatives of this compound or its isomer, monomethyl maleate, typically involves the reaction of the carboxylic acid with an organotin(IV) oxide or halide. rsc.orgtubitak.gov.tr For instance, dibutyltin (B87310) bis(methyl maleate) can be prepared from the corresponding organotin precursors. rsc.org

Detailed Research Findings

Recent research has shed light on the specific catalytic applications of newly synthesized organotin compounds, demonstrating their potential in facilitating complex organic reactions.

Synthesis of Benzimidazoles: Certain organotin(IV) compounds have been effectively employed as catalysts in the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine (B120857) and various aldehydes. rsc.orgnih.gov Studies have shown that both the Lewis acidic Sn(IV) center and other functional groups within the organotin complex, such as a hydroxymethyl group acting as a hydrogen bond donor, collaboratively catalyze the reaction, leading to product yields as high as 92%. rsc.orgnih.gov The tin atom is typically penta-coordinated in these monomeric catalytic species. nih.gov

Oxidation Reactions: Organotin carboxylate complexes have demonstrated notable catalytic activity in the oxidation of substrates like 3,5-di-tert-butylcatechol. preprints.org The rate of oxidation varies significantly depending on the specific structure of the organotin complex, indicating that the ligand environment around the tin center is crucial for tuning catalytic efficacy. preprints.org

Polymer Chemistry: A major industrial application of organotin compounds, including derivatives of maleates like dibutyltin methyl maleate, is as heat stabilizers for polyvinyl chloride (PVC). researchgate.net They function by preventing the thermal degradation of the polymer, a process that involves the catalytic elimination of HCl. The organotin stabilizer interferes with this degradation pathway, showcasing a form of "anticatalysis." researchgate.netresearchgate.net

Biomolecular Interactions and Biochemical Activities

Mechanisms of Interaction with Biological Targets

The biological effects of (E)-4-methoxy-4-oxobut-2-enoate are rooted in its chemical structure, particularly the presence of an α,β-unsaturated carbonyl group. This feature makes the molecule susceptible to Michael addition reactions, allowing it to interact with and modify biological molecules.

Enzyme Interaction Analysis and Inhibition Studies

While direct enzymatic inhibition studies on this compound are not extensively detailed in publicly available research, studies on structurally related compounds provide significant insights into its potential enzyme-inhibiting activities. Derivatives of 4-oxobut-2-enoic acid have been identified as potent inhibitors of kynurenine-3-monooxygenase (KMO), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govtandfonline.comtandfonline.comnih.govmdpi.com Inhibition of KMO is a therapeutic strategy for neurodegenerative diseases as it can decrease the production of neurotoxic metabolites. nih.govtandfonline.comtandfonline.commdpi.com

The general mechanism of action for monomethyl fumarate (B1241708) involves the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for cellular protection against oxidative stress. wikipedia.orgpatsnap.com Although this is a broader biochemical activity rather than a specific enzyme inhibition, it underscores the compound's ability to interact with key regulatory proteins.

Furthermore, derivatives of this compound have been designed as inhibitors of Protein Kinase B (PknB), an essential enzyme for the survival of Mycobacterium tuberculosis. nih.gov This highlights the potential for this chemical scaffold to be developed into specific enzyme inhibitors.

Table 1: Enzyme Interaction and Inhibition Profile of this compound and Related Compounds

| Enzyme/Target | Compound Type | Finding | Reference |

| Kynurenine-3-monooxygenase (KMO) | 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives | Potent inhibition of the enzyme. | nih.govnih.gov |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Monomethyl fumarate (this compound) | Activation of the Nrf2 pathway. | wikipedia.orgpatsnap.com |

| Protein Kinase B (PknB) | (E)-Methyl-4-aryl-4-oxobut-2-enoate derivatives | Inhibition of the enzyme, relevant for tuberculosis treatment. | nih.gov |

Modulation of Biochemical Pathways

This compound, as monomethyl fumarate, is a well-established modulator of the Nrf2 pathway. wikipedia.orgpatsnap.com This pathway is a primary cellular defense mechanism against oxidative stress. By activating the Nrf2 transcription factor, the compound stimulates the expression of antioxidant proteins that protect cells from damage induced by inflammation and injury. wikipedia.orgpatsnap.comoup.com This modulation of a key cytoprotective pathway is central to its therapeutic effects.

In addition to the Nrf2 pathway, fumaric acid esters, including monomethyl fumarate, are known to influence pro-inflammatory signal transduction pathways. ijdvl.com They can lead to a decrease in the translocation of nuclear factor kappa B (NF-κB), which in turn inhibits the expression of pro-inflammatory cytokines. ijdvl.comsemanticscholar.org

The potential inhibition of kynurenine-3-monooxygenase by related compounds suggests that this compound could also modulate the kynurenine pathway, which is implicated in neurodegenerative diseases and inflammation. nih.govtandfonline.comtandfonline.commdpi.com Furthermore, the demonstrated activity of its derivatives against Protein Kinase B (PknB) points to a potential role in modulating pathways essential for the viability of pathogens like Mycobacterium tuberculosis. nih.gov

Table 2: Modulation of Biochemical Pathways by this compound and its Esters

| Biochemical Pathway | Modulatory Effect | Consequence | Reference |

| Nrf2 Antioxidant Response Pathway | Activation | Upregulation of antioxidant and cytoprotective genes. | wikipedia.orgpatsnap.comoup.com |

| NF-κB Signaling Pathway | Inhibition | Downregulation of pro-inflammatory cytokine expression. | ijdvl.comsemanticscholar.org |

| Kynurenine Pathway | Potential Inhibition (based on derivatives) | Shift in metabolite balance, potentially neuroprotective. | nih.govtandfonline.comtandfonline.commdpi.com |

| Protein Kinase B (PknB) Pathway | Potential Inhibition (based on derivatives) | Disruption of pathogen survival mechanisms. | nih.gov |

Interaction with Specific Molecular Targets

The primary specific molecular target identified for this compound (monomethyl fumarate) is the transcription factor Nrf2. wikipedia.orgpatsnap.com The interaction is believed to be mediated through the reaction of the compound with cysteine residues on Keap1, the primary negative regulator of Nrf2. This covalent modification leads to the release and nuclear translocation of Nrf2, allowing it to activate the transcription of its target genes.

While direct binding studies on other specific targets are limited, the reactivity of the α,β-unsaturated carbonyl moiety suggests potential interactions with other proteins containing reactive cysteine residues.

DNA Binding Studies

The interaction of small molecules with DNA is a critical aspect of their biological activity, particularly concerning potential genotoxicity and therapeutic applications in cancer.

Intercalative Binding Modes

There is no direct evidence to suggest that this compound binds to DNA through an intercalative mode. Intercalation typically involves the insertion of a planar aromatic ring system between the base pairs of the DNA double helix. The structure of this compound is not characteristic of classical intercalators.

Surface Binding Modes

While specific studies on the surface binding of this compound to DNA are not available, the chemical nature of α,β-unsaturated carbonyl compounds suggests a potential for covalent interaction with DNA bases. nih.govnih.gov The predominant mechanism of interaction for this class of compounds is the formation of cyclic adducts with deoxyguanosine. nih.govnih.gov This occurs through a Michael addition of a nucleophilic site on the DNA base to the β-carbon of the unsaturated system. Such covalent modifications represent a form of DNA damage and are a key consideration in the toxicological assessment of these compounds.

Spectroscopic Confirmation of DNA Interactions

The interaction of small molecules with DNA is a critical area of study in drug development. Spectroscopic techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism are powerful tools for elucidating the nature and extent of these interactions. nih.govnih.gov These methods can reveal whether a compound binds to DNA through intercalation, groove binding, or electrostatic interactions, and can help determine binding constants and conformational changes in the DNA structure. nih.govmdpi.comnih.gov Mass spectrometry is another valuable technique for identifying the formation of DNA adducts, which are products of covalent binding between a compound and DNA. unc.edunih.govnih.gov

Despite the availability of these advanced analytical methods, a comprehensive search of the scientific literature reveals a notable absence of specific spectroscopic data confirming the direct interaction of this compound with DNA. While studies have investigated the downstream effects of its prodrug, dimethyl fumarate, on DNA methylation patterns in immune cells, this does not constitute direct spectroscopic evidence of binding. nih.gov Therefore, at present, the direct binding and mode of interaction of this compound with DNA remain to be conclusively demonstrated through spectroscopic analysis.

Antioxidant Properties and Mechanisms

A primary mechanism through which this compound exerts its therapeutic effects is via its potent antioxidant activity. This is not achieved through direct scavenging of reactive oxygen species (ROS), but rather by upregulating the endogenous antioxidant response systems within the cell.

The principal pathway implicated in the antioxidant effects of MMF is the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. unc.edu Under normal conditions, Nrf2 is kept inactive through its association with Kelch-like ECH-associated protein 1 (Keap1). MMF, being an electrophile, is thought to react with specific cysteine residues on Keap1, leading to a conformational change that results in the release and subsequent translocation of Nrf2 to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, initiating their transcription. nih.govunc.edu

Key antioxidant enzymes induced by the activation of the Nrf2 pathway by MMF include:

Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. nih.gov

NAD(P)H:quinone oxidoreductase-1 (NQO1): An enzyme that detoxifies quinones and other electrophilic compounds, preventing the generation of ROS. nih.gov

This Nrf2-mediated antioxidant response helps to protect cells from oxidative stress, a key contributor to the pathology of various inflammatory and neurodegenerative diseases. nih.govunc.edu

Immunomodulatory Activities and Associated Molecular Pathways

This compound exhibits significant immunomodulatory activities, which are central to its therapeutic efficacy in autoimmune disorders. Its effects are multifaceted, impacting various immune cell types and their functions.

One of the key immunomodulatory effects of MMF is the impairment of dendritic cell (DC) maturation and function. nih.gov MMF treatment has been shown to reduce the expression of major histocompatibility complex class II (MHC-II) and co-stimulatory molecules such as CD86, CD40, and CD83 on myeloid DCs. nih.gov This leads to a less mature DC phenotype, which in turn reduces their ability to activate T cells. nih.gov Consequently, T cell proliferation and the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-17 (IL-17) are diminished. nih.gov

The molecular pathways underlying these immunomodulatory effects include:

Inhibition of the NF-κB pathway: MMF has been shown to reduce the expression of NF-κB subunits, a key transcription factor that governs the expression of many pro-inflammatory genes. nih.gov

Modulation of cytokine production: MMF can shift the cytokine profile from a pro-inflammatory to a more anti-inflammatory state. mdpi.comunc.edu

These actions collectively contribute to a dampening of the autoimmune response.

Structural Features Influencing Biological Activity

The biological activity of this compound is intrinsically linked to its specific chemical structure. The key structural features that dictate its reactivity and interactions with biological targets are the α,β-unsaturated carbonyl system and the (E)-stereochemistry of the double bond.

The electrophilic nature of the double bond, conjugated with the carbonyl group, makes it susceptible to Michael addition reactions with nucleophiles, such as the thiol groups of cysteine residues in proteins. nih.gov This covalent modification is believed to be the primary mechanism by which MMF interacts with proteins like Keap1 to activate the Nrf2 pathway and with enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to modulate cellular metabolism. nih.govanu.edu.au

A structural study of MMF bound to human GAPDH revealed that the MMF molecule covalently links to the catalytic cysteine residue (Cys152) in the active site. anu.edu.au This binding sterically hinders the binding of the co-substrate NAD+, thereby inhibiting the enzyme's catalytic activity. anu.edu.au

The (E)-configuration of the double bond is crucial for its biological activity. This specific stereochemistry ensures the correct spatial arrangement of the functional groups for optimal interaction with its biological targets.

Below is an interactive data table summarizing the key biological activities and the structural features of this compound.

| Biological Activity | Key Molecular Target/Pathway | Structural Feature(s) Involved |

| Antioxidant | Nrf2-Keap1-ARE Pathway | α,β-unsaturated carbonyl system |

| Immunomodulatory | Dendritic Cells, T Cells, NF-κB Pathway | α,β-unsaturated carbonyl system |

| Enzyme Inhibition | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | α,β-unsaturated carbonyl system |

Conclusion and Future Research Directions

Summary of Key Research Findings

(E)-4-methoxy-4-oxobut-2-enoate, more commonly known as monomethyl fumarate (B1241708) (MMF), is a compound of significant interest due to its biological activity and synthetic versatility. Research has firmly established it as the primary active metabolite of the prodrugs dimethyl fumarate (DMF) and diroximel fumarate. wikipedia.orgd-nb.inforesearchgate.net Upon oral administration, these prodrugs undergo rapid and extensive hydrolysis by esterases, converting them into MMF, which is responsible for the therapeutic effects. d-nb.infospringermedizin.de Plasma concentrations of DMF are typically not quantifiable post-administration, underscoring the central role of MMF. springermedizin.defda.gov

A substantial body of research has elucidated the synthesis of MMF. The most common and practical methods start with maleic anhydride (B1165640), which undergoes alcoholysis with methanol (B129727) to produce monomethyl maleate. tandfonline.comresearchgate.netquickcompany.in This intermediate is then isomerized to the thermodynamically more stable (E)-isomer, monomethyl fumarate. tandfonline.comquickcompany.in Various catalysts have been optimized for this isomerization step, including Lewis acids (like AlCl₃, ZnCl₂) and acyl chlorides (such as fumaryl (B14642384) chloride or thionyl chloride), achieving high yields and purity. quickcompany.ingoogle.comgoogleapis.com

From a mechanistic standpoint, a key finding is MMF's ability to act as an immunomodulator and antioxidant. nih.gov It has been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcription factor pathway. wikipedia.orgfda.govnih.gov The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation by MMF leads to the expression of antioxidant proteins. wikipedia.orgd-nb.info Additionally, MMF has been identified as an agonist for the nicotinic acid receptor HCA₂, which is involved in anti-inflammatory responses. d-nb.info The chemical reactivity of MMF is dominated by its α,β-unsaturated ester structure, making it an excellent Michael acceptor for various nucleophiles. rsc.orgyoutube.com

Emerging Research Areas and Unexplored Reactivity

While the role of monomethyl fumarate in treating autoimmune conditions like multiple sclerosis is well-documented, emerging research is beginning to explore its potential in other therapeutic areas, particularly oncology. A recent study highlighted a novel application in breast cancer immunotherapy, where MMF, in synergy with copper-based nanoparticles, induces cuproptosis and stimulates the cGAS-STING signaling pathway. acs.org This leads to enhanced T cell infiltration into the tumor microenvironment, representing a new frontier for MMF in immuno-oncology. acs.org

The inherent reactivity of the MMF scaffold presents significant opportunities for exploring uncharted chemical transformations. Although its behavior as a Michael acceptor is well-established, its participation in other reaction classes remains less investigated. rsc.orgyoutube.com For instance, its potential as a dienophile in [4+2] cycloaddition (Diels-Alder) reactions or in [3+2] dipolar cycloaddition reactions could lead to the synthesis of complex carbocyclic and heterocyclic frameworks. acs.org The potential for MMF and its derivatives to undergo polymerization or serve as crosslinking agents in materials science is another area that is largely unexplored. google.com Further investigation into the selective reduction or oxidation of the molecule could also yield valuable synthetic intermediates. evitachem.com

Potential for Novel Synthetic Applications

The structure of this compound makes it a versatile and valuable building block for organic synthesis. Its bifunctional nature, possessing both a Michael acceptor site and a carboxylic acid/ester group, allows for sequential and diverse functionalization.

Key novel synthetic applications include:

Synthesis of Heterocycles: The compound is a precursor for a variety of heterocyclic systems. For example, it can react with hydrazine (B178648) derivatives to form pyridazinones or with other nucleophiles to generate furanones and oxazinones, many of which exhibit their own biological activities. researchgate.net

Asymmetric Catalysis: The Michael addition to MMF is a prime candidate for the development of new enantioselective catalytic methods. Biocatalytic approaches, such as using an argininosuccinate (B1211890) lyase for the asymmetric addition of L-arginine to fumarate, have already been demonstrated, paving the way for the synthesis of chiral amino acid derivatives. rsc.org

Polymer Conjugation: There is significant potential in creating polymer-drug conjugates of MMF. google.com Attaching MMF to polymeric backbones, such as polyethylene (B3416737) glycol (PEG) or polylactic acid, could modify its pharmacokinetic profile, potentially leading to injectable formulations or controlled-release systems. google.com This approach could enhance its therapeutic efficacy and open new avenues for drug delivery.

Opportunities for Advanced Theoretical Investigations

Advanced theoretical and computational studies offer a powerful lens through which to gain deeper insight into the behavior of this compound, guiding future experimental work.

Promising areas for theoretical investigation include:

Mechanism of Nrf2 Activation: While the activation of the Nrf2 pathway by MMF is known, the precise molecular interactions remain a subject of investigation. fda.gov Quantum mechanics (QM) and molecular dynamics (MD) simulations could model the covalent binding of MMF to cysteine residues on Keap1, the primary sensor for Nrf2. Such studies could elucidate the reaction energetics, transition states, and the structural changes that lead to Nrf2 release and activation.

Reactivity and Selectivity Modeling: Density Functional Theory (DFT) calculations can be employed to map the electron distribution and molecular orbitals of MMF. This would provide a quantitative understanding of its reactivity as a Michael acceptor with a wide range of soft and hard nucleophiles, predicting regioselectivity and stereoselectivity in conjugate addition reactions. youtube.com Furthermore, theoretical models could explore its reactivity in less common transformations, such as pericyclic reactions, predicting activation barriers and product stability.

Enzymatic Metabolism Simulation: The hydrolysis of prodrugs like dimethyl fumarate to MMF by esterases is a critical step for its bioavailability. d-nb.infospringermedizin.de QM/MM (Quantum Mechanics/Molecular Mechanics) simulations could model the enzymatic reaction within the esterase active site, clarifying the catalytic mechanism and identifying key amino acid residues involved. This could inform the design of future prodrugs with tailored hydrolysis rates.

常见问题

Q. How can researchers reconcile discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in this compound?

- Methodological Answer : DFT often underestimates van der Waals interactions. Compare calculated gas-phase structures with solid-state X-ray data, adjusting for crystal packing effects. Use periodic boundary conditions in DFT simulations to model the crystalline environment. Report mean absolute deviations (MAD) between theory and experiment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。